(2,4-diaminopteridin-6-yl)methanol Hydrobromide
CAS No.: 57963-59-4
Cat. No.: VC20784907
Molecular Formula: C7H9BrN6O
Molecular Weight: 273.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57963-59-4 |
---|---|
Molecular Formula | C7H9BrN6O |
Molecular Weight | 273.09 g/mol |
IUPAC Name | (2,4-diaminopteridin-6-yl)methanol;hydrobromide |
Standard InChI | InChI=1S/C7H8N6O.BrH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H |
Standard InChI Key | GLCVATFASXGJHN-UHFFFAOYSA-N |
SMILES | C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br |
Canonical SMILES | C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Br |
Introduction
(2,4-diaminopteridin-6-yl)methanol hydrobromide is a chemical compound belonging to the pteridine class, which consists of bicyclic organic compounds containing a pyrimidine and a pyrazine ring. This specific compound features amino groups at the 2 and 4 positions of the pteridine ring and a methanol functional group attached to the nitrogen at the 6 position, making it a derivative of diaminopteridine. The hydrobromide salt form enhances its solubility in polar solvents, which is beneficial for biological applications .
Inhibition of Dihydrofolate Reductase (DHFR)
(2,4-diaminopteridin-6-yl)methanol hydrobromide has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis in many organisms. Inhibiting DHFR can be a strategy for treating diseases such as cancer and infections caused by folate-dependent pathogens.
Antibacterial Activity
The compound has shown antibacterial activity against various bacterial strains. Although the exact mechanism is not fully understood, it may relate to its ability to inhibit essential bacterial enzymes or disrupt folate metabolism.
Synthesis and Purification
The synthesis of (2,4-diaminopteridin-6-yl)methanol hydrobromide involves standard organic synthesis techniques. Purification methods may include crystallization or chromatography to achieve high purity.
Safety and Handling
(2,4-diaminopteridin-6-yl)methanol hydrobromide is classified as an irritant and a health hazard. It may cause allergic skin reactions and organ damage upon prolonged exposure .
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methotrexate | Pteridine derivative with a glutamate moiety | Strongly inhibits DHFR |
Pterostilbene | Stilbene derivative with pteridine-like structure | Exhibits antioxidant properties |
Trimethoprim | Pteridine derivative with two dimethylamino groups | Broad-spectrum antibacterial activity |
Dihydrofolate | Natural substrate for DHFR | Essential for folate metabolism |
These compounds highlight the diversity within pteridine derivatives and their distinct biological activities.
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